Cas no 79-61-8 (Dichlorisone acetate)

Dichlorisone acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations for dermatological applications to treat conditions such as eczema, psoriasis, and allergic dermatitis. The acetate ester enhances its lipophilicity, improving skin penetration and localized activity. Its mechanism involves inhibiting prostaglandin and leukotriene synthesis, reducing inflammation and pruritus. Dichlorisone acetate is valued for its potency and relatively low systemic absorption, minimizing adverse effects compared to systemic corticosteroids. It is typically formulated in creams, ointments, or lotions, ensuring targeted delivery. Stability and compatibility with common excipients make it suitable for varied pharmaceutical preparations.
Dichlorisone acetate structure
Dichlorisone acetate structure
Product Name:Dichlorisone acetate
CAS No:79-61-8
MF:C23H28Cl2O5
MW:455.371425628662
CID:563386
PubChem ID:5388959
Update Time:2025-05-24

Dichlorisone acetate Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-
    • Dichlorisone acetate
    • 9ALPHA,11BETA-DICHLORO-17ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE 21-ACETATE
    • dichlorisone
    • dichlorisone 21-acetate
    • Sch 5005
    • Dichlorisone?acetate
    • (11β)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione (ACI)
    • Pregna-1,4-diene-3,20-dione, 9,11β-dichloro-17,21-dihydroxy-, 21-acetate (6CI, 7CI, 8CI)
    • 9α,11β-Dichloro-21-acetoxypregna-1,4-dien-17α-ol-3,20-dione
    • Astroderm
    • Cloriderm
    • Dermocid
    • Diclorisona
    • Diloderm
    • Disoderm
    • Visoderm
    • Δ1-9,11-Dichlorocortisone acetate
    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11beta)-
    • DICHLORISONE ACETATE [MART.]
    • Dichlorisona
    • 9.ALPHA.,11.BETA.-DICHLORO-17.ALPHA.,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE 21-ACETATE
    • (11beta)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione
    • SR-01000000266-2
    • 79-61-8
    • D07815
    • HMS2234A03
    • DICHLORISONE ACETATE (MART.)
    • DICHLORISONE ACETATE [WHO-DD]
    • NSC 759246
    • Dermaren (TN)
    • 9 alpha,11 beta-dichloroprednisolone-21-acetate
    • BRD-K54187111-001-09-2
    • SMR000058882
    • CHEBI:135670
    • NS00015402
    • DICHLORISONE 21-ACETATE [MI]
    • HY-B1383
    • BRD-K54187111-001-08-4
    • BRD-K54187111-001-07-6
    • EINECS 201-213-3
    • YNNURTVKPVJVEI-GSLJADNHSA-N
    • SR-01000000266
    • MLS-0003220.0001
    • dichlorisone-acetate
    • AKOS040732179
    • NSC-759246
    • SCHEMBL505577
    • 64FTA4579H
    • DA-62846
    • G12352
    • MLS000028673
    • AB00383063_08
    • delta1-9,11-Dichlorocortisone acetate
    • Dichlorisone-21-acetate
    • CHEMBL1385514
    • Q27263750
    • UNII-64FTA4579H
    • (11 beta)-21-(acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione
    • [2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • CS-7866
    • Dichlorisone acetate, >=97%
    • Inchi: 1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
    • InChI Key: YNNURTVKPVJVEI-GSLJADNHSA-N
    • SMILES: Cl[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1CC[C@](O)(C(=O)COC(=O)C)[C@]1(C[C@@H]2Cl)C)=O)C

Computed Properties

  • Exact Mass: 454.13100
  • Monoisotopic Mass: 454.1313794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 881
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • PSA: 80.67000
  • LogP: 3.73630
  • Specific Rotation: D25 +162° (dioxane)

Dichlorisone acetate Security Information

  • WGK Germany:3
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dichlorisone acetate Customs Data

  • HS CODE:1302199099
  • Customs Data:

    China Customs Code:

    1302199099

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Dichlorisone acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Lithium chloride ,  Hydrochloric acid Solvents: Acetic acid ,  Tetrahydrofuran
Reference
A new class of potent antiinflammatory agents; synthesis of 9α,11β-dihalocorticosteroids
Robinson, C. H.; Finckenor, L.; Oliveto, Eugene P.; Gould, David, Journal of the American Chemical Society, 1959, 81, 2191-5

Dichlorisone acetate Raw materials

Dichlorisone acetate Preparation Products

Additional information on Dichlorisone acetate

Comprehensive Guide to Dichlorisone Acetate (CAS No. 79-61-8): Properties, Applications, and Research Insights

Dichlorisone acetate (CAS No. 79-61-8) is a synthetic corticosteroid derivative with significant applications in pharmaceutical and biomedical research. Known for its anti-inflammatory and immunosuppressive properties, this compound has garnered attention in recent years due to its potential therapeutic uses. The molecular formula of Dichlorisone acetate is C24H30Cl2O6, and it belongs to the class of glucocorticoids, which are widely studied for their role in modulating immune responses.

One of the most searched questions about Dichlorisone acetate is its mechanism of action. Like other corticosteroids, it exerts its effects by binding to glucocorticoid receptors, thereby regulating gene expression and reducing the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as dermatitis, allergic reactions, and autoimmune disorders. Researchers are also exploring its potential in combination therapies, particularly in dermatology and ophthalmology, where its anti-inflammatory efficacy is highly valued.

In the context of current trends, Dichlorisone acetate is often compared to newer glucocorticoids like mometasone furoate or fluticasone propionate. While these alternatives may offer improved bioavailability or reduced side effects, Dichlorisone acetate remains relevant due to its well-documented pharmacokinetic profile and cost-effectiveness. A growing area of interest is its role in personalized medicine, where genetic variations in glucocorticoid receptor sensitivity could influence treatment outcomes.

From a chemical perspective, Dichlorisone acetate is characterized by its stability under standard storage conditions (room temperature, protected from light). Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for in vitro studies, while its low aqueous solubility poses challenges for formulation development. Recent advancements in nanotechnology have explored encapsulation techniques to enhance its delivery, addressing one of the most common limitations noted in scientific literature.

Environmental and safety considerations are also frequently searched topics related to Dichlorisone acetate. Regulatory agencies classify it as a low-risk compound when handled according to Good Laboratory Practices (GLP). However, researchers emphasize proper disposal methods to minimize ecological impact, aligning with the broader push for green chemistry in pharmaceutical manufacturing. Studies on its biodegradability and aquatic toxicity are ongoing, reflecting the industry's focus on sustainable drug development.

In conclusion, Dichlorisone acetate (CAS No. 79-61-8) continues to be a compound of interest for both academic and industrial researchers. Its balanced efficacy and safety profile, coupled with emerging applications in targeted drug delivery and immune modulation, ensure its place in modern pharmacopeia. As scientific inquiries evolve, this compound may unlock new therapeutic paradigms, particularly in precision medicine and inflammatory disease management.

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